3-Bromo-5-isopropyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-isopropyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3 and a molecular weight of 190.04 g/mol . It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of a bromine atom at the 3rd position and an isopropyl group at the 5th position on the triazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole typically involves the bromination of 5-isopropyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve modifications to the triazole ring.
Scientific Research Applications
3-Bromo-5-isopropyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar structure but lacks the isopropyl group.
5-Bromo-1H-1,2,4-triazole: Similar structure but the bromine atom is at the 5th position.
3-Bromo-4H-1,2,4-triazole: Tautomeric form with the bromine atom at the 3rd position.
Uniqueness
3-Bromo-5-isopropyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties .
Biological Activity
3-Bromo-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 190.04 g/mol. Its structure features a triazole ring with a bromine atom at the third position and an isopropyl group at the fifth position, which enhances its chemical reactivity and biological properties.
The mechanism of action for this compound involves interaction with specific molecular targets. The bromine atom and the triazole ring are crucial for its reactivity and binding affinity to various biological targets. It may inhibit specific enzymes or receptors, leading to antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating strong antifungal properties .
- In studies comparing its activity against Gram-positive and Gram-negative bacteria, it demonstrated superior efficacy compared to standard antibiotics like amoxicillin and ciprofloxacin .
Comparative Antimicrobial Efficacy
Pathogen | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 2 | Amoxicillin | 4 |
Escherichia coli | 8 | Ciprofloxacin | 16 |
Candida albicans | 0.0156 | Fluconazole | 0.25 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity :
- Studies have indicated that derivatives of triazoles can inhibit thymidylate synthase, an essential enzyme in DNA synthesis. This inhibition leads to antiproliferative effects on cancer cell lines .
- For instance, compounds similar to this compound displayed IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines (MCF-7 and HCT-116), outperforming standard chemotherapeutic agents like doxorubicin .
Case Study 1: Antimicrobial Screening
In a study conducted by Mohammed et al., various derivatives of triazoles were synthesized and tested against a range of bacterial strains. The results indicated that the N-allyl derivative of triazole exhibited remarkable antibacterial activity against both drug-resistant and susceptible strains of Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments .
Case Study 2: Anticancer Evaluation
A series of triazole derivatives were evaluated for their anticancer properties through in vitro assays. The most active compounds showed significant growth inhibition in cancer cell lines with IC50 values comparable to established drugs. These findings suggest that modifications to the triazole structure can enhance therapeutic efficacy against cancer .
Properties
IUPAC Name |
3-bromo-5-propan-2-yl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNQAAURKMZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670519 | |
Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141831-72-3 | |
Record name | 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141831-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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